5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine
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Overview
Description
5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a chlorine atom at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine can be achieved through several methods. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process typically requires mild and convenient reaction conditions, such as the presence of acetic acid and sodium acetate trihydrate at low temperatures .
Another method involves the desulfurization followed by the cyclization of thiosemicarbazides derived from 2-hydrazinylpyrazine and isothiocyanate . Additionally, semicarbazide formation by reacting 2-hydrazinylpyrazine and aryl amine with triphosgene is also a viable route .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, thereby modulating biological processes . The compound’s structure allows it to bind to these targets with high affinity, leading to its observed biological effects .
Comparison with Similar Compounds
5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine can be compared with other similar compounds, such as:
[1,2,4]triazolo[4,3-a]quinoxaline: This compound also exhibits antiviral and antimicrobial activities.
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Known for its unique chemical properties and applications in various fields.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other triazolopyrazine derivatives .
Properties
CAS No. |
1506179-34-5 |
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Molecular Formula |
C5H4ClN5 |
Molecular Weight |
169.57 g/mol |
IUPAC Name |
5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-8-2-4-9-10-5(7)11(3)4/h1-2H,(H2,7,10) |
InChI Key |
BGLCATULDGAIDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NN=C2N)C=N1)Cl |
Purity |
95 |
Origin of Product |
United States |
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